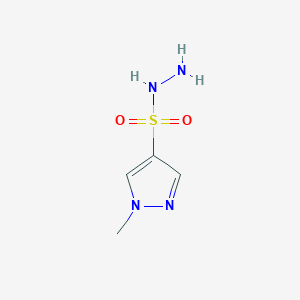

1-methyl-1H-pyrazole-4-sulfonohydrazide

Beschreibung

Significance of the Pyrazole (B372694) Scaffold in Heterocyclic Chemistry Research

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of heterocyclic chemistry. mdpi.com Its aromatic nature and the presence of multiple reaction sites allow for extensive functionalization, leading to a vast library of derivatives with diverse properties. rsc.org

The significance of the pyrazole scaffold is underscored by its presence in numerous commercially successful pharmaceuticals. mdpi.com Derivatives of pyrazole are known to exhibit a wide array of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. rsc.orgacs.org This has made the pyrazole nucleus a "privileged scaffold" in drug discovery, meaning it is a molecular framework that is frequently found in biologically active compounds.

Beyond pharmaceuticals, pyrazole derivatives have found applications in agrochemicals as herbicides and insecticides, and in materials science for the development of dyes and compounds with specific optical properties. rsc.org The versatility of the pyrazole ring in forming stable complexes with metal ions has also led to its use in coordination chemistry.

Table 1: Selected Applications of the Pyrazole Scaffold

| Field | Applications |

| Medicinal Chemistry | Anti-inflammatory, Analgesic, Antimicrobial, Anticancer |

| Agrochemicals | Herbicides, Insecticides |

| Materials Science | Dyes, Optical Materials |

| Coordination Chemistry | Ligands for Metal Complexes |

Overview of the Sulfonohydrazide Moiety in Compound Design

The sulfonohydrazide moiety (-SO₂NHNH₂) is a functional group that has been increasingly incorporated into the design of novel compounds with potential biological activities. It is structurally related to the well-known sulfonamide group, which is present in a wide range of antibacterial drugs.

In synthetic chemistry, sulfonohydrazides serve as versatile building blocks for the synthesis of various heterocyclic compounds. The reactivity of the hydrazide group allows for its participation in cyclization reactions to form new ring systems, further expanding the chemical space available for exploration.

Research Trajectory of 1-methyl-1H-pyrazole-4-sulfonohydrazide and Related Pyrazole-Sulfur Scaffolds

While specific research dedicated solely to this compound is not extensively documented in publicly available literature, its synthesis and potential research trajectory can be inferred from studies on closely related pyrazole-sulfonamide and pyrazole-sulfonate derivatives.

The synthesis of pyrazole-4-sulfonyl chlorides is a key step in accessing this class of compounds. nih.gov Typically, the corresponding pyrazole is subjected to a sulfonylation reaction using chlorosulfonic acid. nih.gov For instance, 1-methyl-1H-pyrazole can be treated with chlorosulfonic acid to yield 1-methyl-1H-pyrazole-4-sulfonyl chloride. chembk.com

This reactive intermediate can then be reacted with a variety of nucleophiles to introduce different functional groups. In the case of this compound, the sulfonyl chloride would be treated with hydrazine (B178648) hydrate (B1144303). This reaction is analogous to the synthesis of pyrazole-4-sulfonamides, where an amine is used as the nucleophile. nih.gov

Table 2: Inferred Synthesis of this compound

| Step | Reactants | Product |

| 1. Sulfonylation | 1-methyl-1H-pyrazole, Chlorosulfonic acid | 1-methyl-1H-pyrazole-4-sulfonyl chloride |

| 2. Hydrazinolysis | 1-methyl-1H-pyrazole-4-sulfonyl chloride, Hydrazine hydrate | This compound |

The research trajectory for compounds like this compound is likely to follow the path of other pyrazole-sulfur compounds. This would involve the synthesis of a library of derivatives by modifying both the pyrazole ring and the sulfonohydrazide moiety. These derivatives would then be screened for various biological activities. Given the known properties of the pyrazole and sulfonohydrazide components, research would likely focus on areas such as antimicrobial, anti-inflammatory, and anticancer activities. rsc.orgacs.org

For example, studies on pyrazole-based benzenesulfonamides have explored their potential as inhibitors of human carbonic anhydrase isoforms, which are implicated in various diseases. rsc.org Similarly, novel pyrazolecarbamide derivatives containing a sulfonate fragment have been investigated as potential antifungal and antiviral agents. frontiersin.org These research avenues provide a roadmap for the potential exploration and application of this compound and its analogs.

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-methylpyrazole-4-sulfonohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N4O2S/c1-8-3-4(2-6-8)11(9,10)7-5/h2-3,7H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUVRPOSGNDBAGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)S(=O)(=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1006356-34-8 | |

| Record name | 1-methyl-1H-pyrazole-4-sulfonohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Methyl 1h Pyrazole 4 Sulfonohydrazide and Its Derivatives

Established Synthetic Pathways to 1-methyl-1H-pyrazole-4-sulfonohydrazide

The primary and most direct route to synthesizing this compound involves the use of its corresponding sulfonyl chloride as a key intermediate.

The most established method for preparing this compound is the reaction of 1-methyl-1H-pyrazole-4-sulfonyl chloride with hydrazine (B178648) hydrate (B1144303). lookchem.com This reaction is a nucleophilic substitution at the sulfur atom of the sulfonyl chloride.

The general procedure involves dissolving the sulfonyl chloride in a suitable solvent, followed by the careful, often dropwise, addition of hydrazine hydrate, typically at a reduced temperature (e.g., 0 °C) to control the exothermic nature of the reaction. lookchem.com A base, such as triethylamine (B128534) (Et3N), may be added to neutralize the hydrochloric acid generated during the reaction. lookchem.com The reaction mixture is then stirred, often allowing it to warm to room temperature, until the starting sulfonyl chloride is completely consumed. lookchem.com

Reaction Scheme:

Starting Material: 1-methyl-1H-pyrazole-4-sulfonyl chloride

Reagent: Hydrazine hydrate (N₂H₄·H₂O)

Solvent: Water or an organic solvent like THF lookchem.com

Product: this compound

This method is efficient and straightforward, relying on the high reactivity of the sulfonyl chloride group toward nucleophilic attack by the hydrazine.

Pyrazolesulfonyl chlorides are versatile precursors for a variety of pyrazole-4-sulfonamide derivatives. nih.gov While the direct reaction with hydrazine hydrate yields the sulfonohydrazide, reacting the sulfonyl chloride with other nucleophiles, such as primary or secondary amines, leads to the formation of N-substituted sulfonamides. nih.gov

For instance, 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride can be reacted with various 2-phenylethylamine derivatives to produce a series of corresponding sulfonamides. nih.gov This reaction is typically carried out in a solvent like dichloromethane (B109758) (DCM) in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) to scavenge the HCl byproduct. nih.gov The reaction mixture is stirred for an extended period at room temperature to ensure completion. nih.gov This demonstrates the utility of pyrazolesulfonyl chlorides as a platform for creating a library of related compounds by varying the amine nucleophile. nih.gov

Synthesis of Substituted this compound Derivatives

The structural diversity of pyrazole (B372694) sulfonohydrazides can be expanded by introducing substituents at various positions on the parent molecule, either on the pyrazole ring itself or on the sulfonohydrazide moiety.

Modifications to the pyrazole ring are typically achieved either by starting with a pre-functionalized pyrazole or by modifying the pyrazole core during the synthetic sequence.

N1-methylation: The nitrogen at the N1 position of the pyrazole ring can be methylated to produce compounds like 1,3,5-trimethyl-1H-pyrazole. nih.gov This is often achieved by treating the N-unsubstituted pyrazole (e.g., 3,5-dimethyl-1H-pyrazole) with a strong base, such as potassium tert-butoxide, to deprotonate the ring nitrogen, followed by the addition of a methylating agent like methyl iodide. nih.gov This N-methylated pyrazole can then be carried forward to the sulfonylation step to create the corresponding N1-methylated pyrazolesulfonyl chloride. nih.gov

C3/C5 Substitutions: Substituents at the C3 and C5 positions are generally introduced by selecting the appropriate starting materials for the initial pyrazole ring synthesis. nih.gov The classic Knorr pyrazole synthesis and related methods involve the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. nih.govnih.gov For example, reacting pentane-2,4-dione with hydrazine hydrate yields 3,5-dimethyl-1H-pyrazole quantitatively. nih.gov By choosing different 1,3-dicarbonyl compounds, one can introduce a wide variety of substituents at the C3 and C5 positions of the resulting pyrazole ring.

Table 1: Examples of Pyrazole Ring Functionalization

| Functionalization Type | Precursor | Reagents | Product | Reference |

|---|---|---|---|---|

| N1-Methylation | 3,5-dimethyl-1H-pyrazole | 1. Potassium tert-butoxide 2. Methyl iodide | 1,3,5-trimethyl-1H-pyrazole | nih.gov |

| C3/C5 Substitution | Pentane-2,4-dione | Hydrazine hydrate | 3,5-dimethyl-1H-pyrazole | nih.gov |

The sulfonohydrazide functional group is reactive and can be readily derivatized. A common reaction is the condensation with aldehydes or ketones to form N'-substituted sulfonylhydrazones. This reaction targets the terminal nitrogen atom (N') of the hydrazide moiety.

A one-pot synthesis method can be employed where the sulfonohydrazide is formed in situ from the corresponding sulfonyl chloride and hydrazine hydrate, and then immediately reacted with a carbonyl compound (or a carbonyl equivalent like a vinyl azide) without isolation. lookchem.com This process is efficient and avoids handling the potentially unstable sulfonohydrazide intermediate. lookchem.com The reaction of the in situ generated sulfonohydrazide with an appropriate aldehyde or ketone (e.g., benzaldehyde (B42025) to form an N'-benzylidene derivative) provides the target sulfonylhydrazone in moderate to good yields. lookchem.com To synthesize an N'-phenyl derivative, one could react the sulfonyl chloride with phenylhydrazine (B124118) instead of hydrazine hydrate.

Table 2: General Scheme for Sulfonohydrazone Formation

| Step | Reactants | Key Conditions | Intermediate/Product | Reference |

|---|---|---|---|---|

| 1 (In situ formation) | 1-methyl-1H-pyrazole-4-sulfonyl chloride + Hydrazine hydrate | Water, 0°C to RT | This compound | lookchem.com |

| 2 (Derivatization) | In situ sulfonohydrazide + Aldehyde/Ketone | Heat (e.g., 60°C) | N'-substituted-1-methyl-1H-pyrazole-4-sulfonohydrazone | lookchem.com |

The pyrazole sulfonohydrazide scaffold serves as a valuable building block for the synthesis of more complex, hybrid molecules. These strategies often involve multi-component reactions or sequential functionalization steps to link the pyrazole core to other heterocyclic systems.

One common approach is to use a functional group on the pyrazole ring as a handle for further elaboration. For example, pyrazole-4-carbaldehydes, which can be synthesized via the Vilsmeier-Haack reaction on hydrazones, are versatile intermediates. chemmethod.com These aldehyde-functionalized pyrazoles can undergo condensation reactions with various nucleophiles to build larger molecular frameworks. researchgate.net For instance, a pyrazole-4-carbaldehyde can be condensed with malononitrile (B47326), and the resulting product can then be cyclized with reagents like hydrazine hydrate or urea (B33335) to furnish hybrid molecules containing both pyrazole and other heterocyclic rings like pyrimidine. researchgate.net

These strategies allow for the creation of complex structures where the pyrazole sulfonohydrazide moiety is integrated into a larger system, combining the chemical properties of each component.

Methodological Advancements in Pyrazole-Sulfonohydrazide Synthesis

The synthesis of pyrazole-sulfonohydrazide derivatives, including this compound, has been a subject of significant interest due to the prevalence of the pyrazole motif in pharmaceutically active compounds. researchgate.net The core synthetic challenge lies in the efficient and controlled formation of the sulfonohydrazide functional group attached to the pyrazole ring. The classical approach involves the reaction of a corresponding sulfonyl chloride with hydrazine hydrate. mdpi.comresearchgate.net This foundational reaction typically involves the initial synthesis of the key intermediate, 1-methyl-1H-pyrazole-4-sulfonyl chloride, which can be prepared by reacting 1-methyl-1H-pyrazole-4-sulfonic acid with a chlorinating agent like thionyl chloride. chembk.comnih.gov Subsequently, this sulfonyl chloride is treated with hydrazine. researchgate.net Modern synthetic chemistry has focused on advancing these methodologies to improve efficiency, yield, and environmental footprint through one-pot procedures, catalyst-mediated reactions, and rigorous optimization of reaction conditions.

One-Pot Synthetic Approaches

One-pot synthesis, which combines multiple reaction steps into a single procedure without isolating intermediates, represents a significant methodological advancement. researchgate.net This strategy is prized for its high atom and step economy, operational simplicity, and reduction of solvent waste. organic-chemistry.org In the context of pyrazole-sulfonohydrazide derivatives, one-pot approaches are often employed to synthesize more complex structures, such as sulfonylhydrazones, where the sulfonohydrazide is formed in situ.

A notable example is the development of an eco-friendly, one-pot protocol for synthesizing sulfonylhydrazones from sulfonyl chlorides, hydrazine hydrate, and vinyl azides in water. lookchem.com In this process, the pyrazole sulfonyl chloride first reacts with hydrazine hydrate to form the this compound intermediate within the reaction vessel. lookchem.com This intermediate then immediately reacts with the third component (vinyl azide) to yield the final product. lookchem.com This avoids the need to isolate and purify the often less stable sulfonohydrazide intermediate.

Key features of these one-pot reactions include:

Sequential Addition: Reactants are added in a specific order to control the reaction pathway. For instance, hydrazine hydrate is added to the sulfonyl chloride at a low temperature (0 °C) before the addition of other reactants and subsequent heating. lookchem.com

Use of Green Solvents: Many modern one-pot procedures are designed to work in environmentally benign solvents like water or ethanol, which aligns with the principles of green chemistry. lookchem.comstackexchange.com

Multi-Component Reactions (MCRs): Some advanced methods involve the simultaneous reaction of three or more starting materials to rapidly build molecular complexity. researchgate.netnih.gov For example, a three-component reaction can involve an aldehyde, tosylhydrazine, and a terminal alkyne to produce substituted pyrazoles efficiently. organic-chemistry.org

These approaches provide a powerful and efficient alternative to traditional multi-step syntheses for creating libraries of pyrazole-based compounds for further research. researchgate.net

Catalyst-Mediated Synthesis

The use of catalysts is crucial for enhancing reaction rates, improving regioselectivity, and enabling reactions under milder conditions. In the synthesis of pyrazole rings and their derivatives, a variety of catalytic systems have been explored. While the direct conversion of a sulfonyl chloride to a sulfonohydrazide does not typically require a catalyst, the formation of the pyrazole ring itself and subsequent derivatization reactions often benefit significantly from catalysis.

Catalytic approaches relevant to the synthesis of pyrazole precursors include:

Acid Catalysis: The direct condensation of a 1,3-dicarbonyl compound with a hydrazine derivative is one of the most common methods for forming the pyrazole ring. researchgate.net This cyclocondensation is often facilitated by acid catalysts. A range of catalysts, from simple mineral acids like H₂SO₄ to Lewis acids like Scandium(III) triflate (Sc(OTf)₃), have been shown to be effective. researchgate.net

Ionic Liquids (ILs): Room temperature ionic liquids (RTILs) have emerged as green and reusable alternatives to traditional volatile organic solvents and can also act as catalysts. jocpr.combohrium.com For instance, 1-Ethyl-3-methylimidazolium Chloride has been used to catalyze the one-pot cyclocondensation of 1,3-dicarbonyls with phenyl hydrazines at room temperature, offering good yields and a simple work-up procedure. jocpr.com

Heterogeneous Catalysts: Solid-supported catalysts, such as polystyrene-supported sulfonic acid or Y-zeolite, offer advantages in terms of easy separation from the reaction mixture and potential for recycling, making the process more sustainable. researchgate.net A tea waste-supported copper catalyst has also been reported for the green synthesis of complex pyrazole derivatives. nih.gov

The table below summarizes various catalysts used in the synthesis of pyrazole derivatives, highlighting their versatility.

| Catalyst | Reaction Type | Key Advantages | Reference |

|---|---|---|---|

| Scandium(III) triflate (Sc(OTf)₃) | Pyrazole synthesis via cyclization | High efficiency, can be recovered and reused. | researchgate.net |

| 1-Ethyl-3-methylimidazolium Chloride (Ionic Liquid) | One-pot cyclocondensation | Acts as both solvent and catalyst; green, recyclable, mild room temperature conditions. | jocpr.com |

| Polystyrene supported sulfonic acid | Condensation for pyrazole synthesis | Heterogeneous catalyst, easily filtered and recycled. | researchgate.net |

| K₂S₂O₈/TBAI | Synthesis of α,β‐alkynic hydrazones | Effective catalytic system for specific pyrazole precursors. | researchgate.net |

| Tea Waste Supported Copper (TWCu) | One-pot, five-component synthesis of pyrazole derivatives | Green, efficient, heterogeneous catalyst. | nih.gov |

Optimization of Reaction Conditions and Yields

Optimizing reaction parameters is a critical step in developing a robust and high-yielding synthetic protocol for this compound. The primary method for its synthesis involves the reaction between 1-methyl-1H-pyrazole-4-sulfonyl chloride and hydrazine hydrate. researchgate.net The efficiency of this conversion is highly dependent on factors such as temperature, solvent, stoichiometry of reagents, and reaction time.

Key parameters for optimization include:

Temperature Control: The reaction between sulfonyl chlorides and hydrazine is often exothermic. nih.gov Maintaining a low temperature, typically between 10–20°C, during the addition of hydrazine is crucial to prevent the formation of side products like N,N'-di-sulfonylhydrazide. orgsyn.org

Solvent System: The choice of solvent affects the solubility of reactants and the reaction rate. Tetrahydrofuran (THF) is a commonly used solvent for this reaction. orgsyn.org Other solvents like methanol (B129727) may also be employed. researchgate.net For greener processes, water has been successfully used as a solvent, especially in one-pot procedures. lookchem.com

Stoichiometry and Base: Using an excess of hydrazine hydrate (typically two or more molar equivalents) ensures the complete consumption of the sulfonyl chloride and helps neutralize the hydrochloric acid (HCl) byproduct. orgsyn.orggoogle.com Alternatively, an organic base like triethylamine (Et₃N) can be added to the reaction mixture to scavenge the HCl formed, which can improve yields. lookchem.comnih.gov

Reaction Time and Monitoring: The reaction progress is typically monitored using techniques like Thin-Layer Chromatography (TLC). nih.gov Stirring is continued until the starting sulfonyl chloride is completely consumed, which can take from 15 minutes to several hours depending on the scale and conditions. nih.govorgsyn.org

The following table illustrates how different reaction parameters are adjusted to achieve optimal outcomes in the synthesis of sulfonohydrazides and their precursors.

| Parameter | Condition Explored | Purpose/Outcome | Reference |

|---|---|---|---|

| Temperature | Addition of hydrazine at 10-20°C | To control the exothermic reaction and minimize side-product formation. | orgsyn.org |

| Solvent | Tetrahydrofuran (THF) | Provides a suitable medium for the reaction of sulfonyl chloride with hydrazine. | orgsyn.org |

| Solvent | Water | Used as a green solvent in one-pot syntheses. | lookchem.com |

| Reagent Stoichiometry | >2 equivalents of hydrazine hydrate | Ensures complete reaction and neutralizes HCl byproduct. | orgsyn.org |

| Base Addition | Triethylamine (Et₃N) | Acts as an acid scavenger to neutralize HCl, improving yield. | lookchem.comnih.gov |

| Reaction Time | 15 minutes to 16 hours | Monitored by TLC to ensure reaction completion without degradation. | nih.govorgsyn.org |

Through careful control and optimization of these conditions, the synthesis of this compound can be achieved with high yield and purity. researchgate.netjocpr.com

Structural Elucidation and Analytical Characterization Techniques

Spectroscopic Analysis of 1-methyl-1H-pyrazole-4-sulfonohydrazide and its Analogues

Spectroscopic methods are fundamental in elucidating the structure of novel compounds. Techniques such as Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) Spectroscopy offer detailed insights into the connectivity and chemical environment of atoms within a molecule.

NMR spectroscopy is an indispensable tool for characterizing the carbon-hydrogen framework of pyrazole-sulfonohydrazide derivatives.

¹H NMR (Proton NMR) provides information about the number, environment, and connectivity of protons in a molecule. In the ¹H NMR spectrum of a typical this compound analogue, distinct signals corresponding to the pyrazole (B372694) ring protons, the N-methyl protons, and the hydrazide (-NHNH₂) protons are expected. The protons on the pyrazole ring typically appear as singlets in the aromatic region of the spectrum. For instance, in related 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide derivatives, the pyrazole ring proton is not present, but the methyl groups attached to the ring show characteristic singlets. nih.gov The N-methyl group protons on the pyrazole ring are expected to produce a sharp singlet, typically in the range of δ 3.7 ppm. nih.gov The protons of the sulfonohydrazide group (SO₂NHNH₂) would likely appear as exchangeable signals.

¹³C NMR (Carbon-13 NMR) reveals the different carbon environments within the molecule. The spectrum for a this compound structure would show distinct peaks for the carbon atoms of the pyrazole ring, the N-methyl carbon, and any other carbons in the structure. The chemical shifts of the pyrazole ring carbons are influenced by the substituents. For example, in 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide derivatives, the pyrazole ring carbons appear in the range of δ 115-146 ppm, while the N-methyl carbon is observed around δ 35-36 ppm. nih.gov

| Compound Type | Functional Group | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|---|

| 1,3,5-Trimethyl-N-phenethyl-1H-pyrazole-4-sulfonamide | Pyrazole N-CH₃ | 3.71 (s, 3H) | 36.01 | nih.gov |

| 1,3,5-Trimethyl-N-phenethyl-1H-pyrazole-4-sulfonamide | Pyrazole C-CH₃ | 2.35 (s, 3H), 2.27 (s, 3H) | 12.8, 10.05 | nih.gov |

| 1,3,5-Trimethyl-N-phenethyl-1H-pyrazole-4-sulfonamide | Pyrazole Ring Carbons | - | 145.67, 141.2, 115.38 | nih.gov |

| Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate | Pyrazole Ring C4-H | 5.98 (s, 1H) | - | mdpi.com |

HRMS is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the deduction of its elemental formula. For this compound, HRMS analysis would provide an exact mass measurement, confirming its molecular formula of C₄H₈N₄O₂S. Predicted HRMS data for the parent compound indicates a monoisotopic mass of 176.0368 Da. uni.lu Experimental studies on analogous pyrazole-4-sulfonamide derivatives have demonstrated close agreement between the calculated (calcd) and experimentally found mass-to-charge ratios (m/z) for protonated molecules ([M+H]⁺), typically within a very small margin of error. nih.gov

| Compound | Adduct Ion | Calculated m/z | Found m/z | Reference |

|---|---|---|---|---|

| This compound (Predicted) | [M+H]⁺ | 177.04408 | - | uni.lu |

| This compound (Predicted) | [M+Na]⁺ | 199.02602 | - | uni.lu |

| N-(2-(Cyclohex-1-en-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide | [M+H]⁺ | 312.1791 | 312.1786 | nih.gov |

| 1,3,5-Trimethyl-N-phenethyl-1H-pyrazole-4-sulfonamide | [M+H]⁺ | 293.38 | 294.2 | nih.gov |

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands for its key functional groups. The sulfonamide (SO₂N) group in related compounds shows strong characteristic stretching vibrations for the SO₂ group, typically appearing as two distinct bands for asymmetric and symmetric stretching. nih.govnih.gov For example, in N-(2-(cyclohex-1-en-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide, a strong band for SO₂ is observed at 1145 cm⁻¹. nih.gov The N-H bonds of the hydrazide moiety would give rise to stretching vibrations in the region of 3100-3400 cm⁻¹. nih.govmdpi.com Other notable peaks would include C-H stretching from the methyl group and the pyrazole ring, and C=N stretching vibrations characteristic of the pyrazole heterocycle. nih.gov

| Compound Type | Functional Group | Vibrational Mode | Absorption Band (cm⁻¹) | Reference |

|---|---|---|---|---|

| Pyrazole-4-sulfonamide Derivatives | N-H | Stretching | 3276 - 3399 | nih.gov |

| Pyrazole-4-sulfonamide Derivatives | C-H (aliphatic) | Stretching | 2914 - 2938 | nih.gov |

| Pyrazole-4-sulfonamide Derivatives | C=N (pyrazole ring) | Stretching | ~1530 | nih.gov |

| Pyrazole-4-sulfonamide Derivatives | SO₂ | Asymmetric/Symmetric Stretching | 1316, 1145 | nih.gov |

| Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate | O-H | Stretching | 3204 | mdpi.com |

Single-Crystal X-ray Diffraction Studies of Pyrazole-Sulfonohydrazide Structures

Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms, bond lengths, bond angles, and intermolecular interactions in the solid state. While the specific crystal structure for this compound is not detailed in the provided sources, analysis of closely related pyrazole derivatives offers significant insight into the expected structural features.

Studies on compounds like ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate have shown that the pyrazole ring is typically planar. researchgate.net The geometry and orientation of the substituents on the ring can be precisely determined. For instance, in methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate, the dihedral angle between the phenyl and pyrazole rings was found to be 60.83(5)°. mdpi.com

| Compound | Crystal System | Space Group | Key Structural Features | Reference |

|---|---|---|---|---|

| Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate | Monoclinic | P2₁/c | Planar pyrazole ring. | researchgate.net |

| Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate | Monoclinic | P2₁/c | Dihedral angle of 60.83(5)° between phenyl and pyrazole rings. Strong intermolecular O-H···O hydrogen bonds. | mdpi.com |

| 2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) Ethanol | Monoclinic | P2₁/c | Reveals precise bond lengths and angles of the pyridylpyrazole core. | nih.gov |

Elemental Analysis and Purity Assessment Methodologies

Elemental analysis is a fundamental technique for confirming the empirical formula of a synthesized compound. It measures the percentage composition of elements (typically carbon, hydrogen, nitrogen, and sulfur) within the molecule. The experimentally determined percentages are then compared with the theoretically calculated values based on the proposed molecular formula. For new pyrazole derivatives, a close correlation between the found and calculated values (typically within ±0.4%) is considered strong evidence of the compound's purity and correct elemental composition. mdpi.com

Purity assessment is crucial and is often accomplished through a combination of methods. Sharp melting points indicate a high degree of purity for crystalline solids. Chromatographic techniques, such as Thin Layer Chromatography (TLC), are used to monitor the progress of reactions and to check for the presence of impurities in the final product. mdpi.com Furthermore, the clarity and lack of impurity signals in spectroscopic data, particularly ¹H NMR spectra, serve as a reliable indicator of the compound's purity. mdpi.comresearchgate.net

| Compound | Molecular Formula | Analysis | Calculated (%) | Found (%) | Reference |

|---|---|---|---|---|---|

| Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate | C₁₁H₁₀N₂O₃ | C | 60.55 | 60.49 | mdpi.com |

| H | 4.62 | 4.67 | |||

| N | 12.84 | 12.78 |

In-Silico Analysis of this compound: A Computational Perspective

Computational chemistry and molecular modeling have emerged as indispensable tools in modern drug discovery and materials science, offering profound insights into the structural and electronic properties of molecules. This article delves into the computational studies of this compound, a molecule of interest within the broader class of pyrazole derivatives known for their diverse biological activities. Through the application of quantum chemical calculations, molecular docking, and molecular dynamics simulations, a detailed understanding of this compound's behavior at the molecular level can be elucidated.

Computational Chemistry and Molecular Modeling Studies

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches

Quantitative Structure-Activity Relationship (QSAR) studies are mathematical models that correlate the biological activity of a series of compounds with their physicochemical properties, which are encoded by molecular descriptors. These models are instrumental in predicting the activity of newly designed molecules, thus prioritizing synthetic efforts.

While specific Topomer Comparative Molecular Field Analysis (CoMFA) studies on this compound were not found in the reviewed literature, this technique is a powerful 3D-QSAR method used for predicting the biological activity of molecules. Topomer CoMFA operates by generating a 3D representation of a molecule's shape and electrostatic properties, which are then correlated with its biological activity. For a series of pyrazole-containing compounds, a Topomer CoMFA model would be built using a training set of molecules with known activities. This model could then be used to predict the activity of new, unsynthesized analogues of this compound, aiding in the design of more potent compounds. The predictive accuracy of such models is rigorously validated to ensure their reliability.

The predictive power of any QSAR model is fundamentally dependent on the molecular descriptors used. researchgate.net These descriptors are numerical values that quantify various aspects of a molecule's structure and properties. For pyrazole sulfonamide derivatives, a wide range of descriptors can be computationally calculated to build robust QSAR models. ej-chem.org

Examples of Molecular Descriptors:

| Descriptor Type | Examples | Relevance |

| Constitutional | Molecular Weight, Number of H-bond donors/acceptors | Basic molecular properties influencing absorption and distribution. |

| Topological | Wiener index, Balaban index | Describe the connectivity and branching of the molecule. |

| Geometrical | Molecular surface area, Molecular volume | Relate to the molecule's size and shape, influencing receptor binding. |

| Quantum-Chemical | HOMO/LUMO energies, Dipole moment | Provide insights into the electronic properties and reactivity of the molecule. researchgate.net |

These descriptors can be calculated using various software packages and are then used as independent variables in statistical analyses to develop QSAR models that can predict the biological activity of compounds like this compound.

In Silico Screening and Pharmacophore Modeling

In silico screening techniques, such as virtual screening and pharmacophore modeling, are pivotal in the early stages of drug discovery for identifying promising lead compounds from large chemical libraries. mdpi.com

Virtual screening is a computational technique used to search libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein receptor or enzyme. chemmethod.com For a target of interest for this compound, a virtual screening campaign could be initiated by first docking the parent compound into the active site of the target protein to understand its binding mode. nih.gov Subsequently, large databases of chemical compounds can be screened to find molecules with similar structural features or predicted binding affinities. nih.gov

Studies on related pyrazole derivatives have successfully employed virtual screening to identify potential inhibitors for various enzymes. nih.gov For example, pyrazole derivatives have been screened for their potential as inhibitors of enzymes like cyclin-dependent kinase 8 (CDK8), dipeptidyl peptidase-IV (DPP-IV), and α-glucosidase. chemmethod.comnih.govchemmethod.com This approach accelerates the discovery of novel analogues by computationally filtering vast chemical spaces to a manageable number of candidates for experimental testing. chemmethod.com

A pharmacophore is an abstract representation of the key molecular features that are necessary for a molecule to exert a specific biological activity. researchgate.net These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. Pharmacophore models can be generated based on the structure of a known active ligand or a set of active compounds.

For the pyrazole sulfonamide class of compounds, the pyrazole ring and the sulfonamide moiety are prominent structural motifs that often serve as key pharmacophoric features. acs.orgnih.gov The development of a pharmacophore model for a specific biological target would involve identifying the spatial arrangement of these and other essential features that are crucial for binding and activity. juniperpublishers.com This model can then be used as a 3D query to screen chemical databases for novel molecules that match the pharmacophore, and thus are likely to possess the desired biological activity. mdpi.com Research on pyrazole derivatives has utilized pharmacophore modeling to understand the structural requirements for their biological effects, such as carbonic anhydrase inhibition. researchgate.net

Structure Activity Relationship Sar Studies of 1 Methyl 1h Pyrazole 4 Sulfonohydrazide Derivatives

Impact of Pyrazole (B372694) Ring Substitutions on Biological Efficacy

The pyrazole core is a key pharmacophore, and substitutions on this ring system are a primary determinant of biological activity. The size, position, and electronic properties of these substituents can drastically alter a compound's interaction with its biological target.

Role of the N1-Methyl Group

The substituent at the N1 position of the pyrazole ring plays a pivotal role in the molecule's ability to interact with target proteins. The presence of the methyl group in 1-methyl-1H-pyrazole-4-sulfonohydrazide defines a specific chemical profile that can be both beneficial or detrimental depending on the target's binding site topology.

Research on various pyrazole-based inhibitors has shown that N1-substitution can significantly influence potency. For instance, in a series of pyrazole-based meprin inhibitors, introducing lipophilic N-substituents like a methyl (21a) or phenyl (21b) group led to a 4- to 6-fold decrease in activity compared to the unsubstituted (N1-H) analog (7a). nih.gov However, a larger N-benzyl moiety (21e) did not cause a significant reduction in inhibitory activity. nih.gov This suggests that while the N1 position can tolerate substitution, the size and nature of the group are critical.

Conversely, for a different target, N-acylethanolamine-hydrolyzing acid amidase (NAAA), the absence of a hydrogen bond donor at the N1 position, such as in a 1,3,5-trimethyl analog, resulted in a complete loss of inhibitory effect. nih.gov This indicates that for some targets, an N-H group capable of hydrogen bonding is an essential pharmacophoric feature, and its replacement with a methyl group would be detrimental to activity. Therefore, the role of the N1-methyl group is highly context-dependent; it can modulate lipophilicity and steric interactions, but may also obstruct crucial hydrogen bonding opportunities required for binding to certain biological targets.

Effects of Substitutions at C3 and C5 of the Pyrazole Ring

Substitutions at the C3 and C5 positions of the pyrazole ring are fundamental to modulating the biological efficacy of pyrazole sulfonamides. The introduction of various functional groups at these positions directly influences the molecule's size, shape, and electronic distribution, thereby affecting its binding affinity and selectivity for specific targets.

In the development of NAAA inhibitors, dialkyl substitution at the C3 and C5 positions was found to be essential for activity; analogues that were unsubstituted or had only a single substituent at these positions were inactive. nih.gov A systematic exploration of alkyl group size at the C5 position revealed that while various groups were tolerated, an n-propyl substituent led to a threefold increase in potency compared to the dimethyl analog. nih.gov This highlights a specific hydrophobic pocket in the enzyme's active site that favorably accommodates an n-propyl chain.

For meprin inhibitors, 3,5-diphenyl substitution was identified as a key feature for achieving high potency. nih.gov Further modifications, such as the introduction of acidic carboxyphenyl groups, improved activity against the meprin β isoform, demonstrating that these positions can be functionalized to fine-tune selectivity. nih.gov Similarly, studies on 3,5-diaryl pyrazole derivatives as xanthine (B1682287) oxidase inhibitors have shown that the nature and position of substituents on these aryl rings are critical for potent inhibition. nih.gov

The following table summarizes the impact of C3 and C5 substitutions on the biological activity of selected pyrazole derivatives.

Table 1: Effect of C3 and C5 Substitutions on Biological Activity

| Compound ID | C3-Substituent | C5-Substituent | Target | Activity (IC₅₀) |

|---|---|---|---|---|

| 1 | Methyl | Methyl | h-NAAA | 0.98 µM |

| 8 | Methyl | Ethyl | h-NAAA | 0.62 µM |

| 9 | Methyl | n-Propyl | h-NAAA | 0.33 µM |

| 12 | Methyl | tert-Butyl | h-NAAA | 0.78 µM |

| 7a | Phenyl | Phenyl | Meprin α | Kᵢ(app) = 3.1 nM |

| 14j | Phenyl | 4-Carboxyphenyl | Meprin α | Kᵢ(app) = 11.5 nM |

| 2b | 4-Fluorophenyl | 4-Methoxyphenyl | Xanthine Oxidase | 9.32 µM |

| 2m | 4-Fluorophenyl | 3,4,5-Trimethoxyphenyl | Xanthine Oxidase | 10.03 µM |

Role of Sulfonohydrazide Moiety Modifications in Activity Modulation

The sulfonohydrazide group is a critical component that can be modified to alter the compound's physicochemical properties and biological activity. Changes to its substituents or its complete replacement with bioisosteric groups are key strategies in drug design.

N'-Substituent Effects on Biological Profiles

The terminal nitrogen (N') of the hydrazide group within the sulfonohydrazide moiety offers a valuable position for chemical modification to modulate biological activity. Introducing substituents at this position can alter the compound's polarity, hydrogen bonding capacity, and steric profile, thereby influencing its interaction with target macromolecules.

While direct SAR studies on N'-substituted 1-methyl-1H-pyrazole-4-sulfonohydrazides are not extensively detailed in the available literature, the principles can be inferred from related sulfonamide and hydrazide chemistry. For instance, in a series of sulfonamides derived from carvacrol, replacing the sulfonamide oxygen with a nitrogen to form a sulfonohydrazide derivative (compound 3 ) resulted in a potent acetylcholinesterase inhibitor, demonstrating the viability of the sulfonohydrazide scaffold. nih.gov The activity of such compounds would logically be affected by substituents on the terminal nitrogen. Adding alkyl or aryl groups at the N' position would increase lipophilicity and introduce potential for new steric and electronic interactions (e.g., π-stacking with aromatic residues in a binding pocket), which could either enhance or diminish activity depending on the specific requirements of the biological target.

Bioisosteric Replacements of the Sulfonohydrazide Group

Bioisosteric replacement is a powerful strategy in medicinal chemistry used to improve potency, selectivity, or pharmacokinetic properties by substituting one functional group with another that has similar physicochemical characteristics. The sulfonohydrazide moiety can be replaced by several other functional groups to modulate biological activity.

Common bioisosteres for sulfonamides and related groups like sulfonohydrazides include carboxamides and tetrazoles. bohrium.com The tetrazole ring, in particular, is a well-established non-classical bioisostere of the carboxylic acid group and can also mimic aspects of the sulfonamide group due to its acidic nature and ability to participate in hydrogen bonding. bohrium.com The development of pyrazole-tetrazole hybrids represents a key example of this strategy. Studies have shown that linking a pyrazole to a tetrazole can produce compounds with significant antimicrobial or anticancer activities. mdpi.comresearchgate.net The relative orientation and linker between the two rings are critical for optimizing activity. mdpi.com

Carboxamides are another relevant bioisosteric replacement. Pyrazole-3-carboxamides have been explored as antagonists for the CB1 cannabinoid receptor, where the carboxamide group is a crucial interacting moiety. rsc.org In other work, pyrazole-4-carboxamide derivatives bearing a sulfonamide group have been synthesized and evaluated as potent carbonic anhydrase inhibitors. researchgate.net These examples show that replacing or modifying the core sulfonohydrazide with a carboxamide can retain or redirect biological activity toward different targets.

The following table presents examples of bioisosteric replacements for the sulfonohydrazide/sulfonamide group in pyrazole-based compounds.

Table 2: Bioisosteric Replacements and Their Biological Targets

| Original Moiety | Bioisosteric Replacement | Resulting Scaffold | Example Target(s) |

|---|---|---|---|

| Sulfonohydrazide/Sulfonamide | Tetrazole | Pyrazole-Tetrazole Hybrid | Antimicrobial, Anticancer, PDE3A/3B |

| Sulfonohydrazide/Sulfonamide | Carboxamide | Pyrazole-Carboxamide | Carbonic Anhydrase, Antifungal, Antiviral |

| C3-Carboxamide | Oxadiazole | Pyrazole-Oxadiazole | CB1 Receptor Antagonists |

Linker Chemistry and Hybrid Compound SAR

In other designs, a more rigid phenyl ring has been used as a linker. The synthesis of hybrid compounds based on pyrazole and tetrazole separated by a phenyl ring has been reported, with the substitution pattern on the phenyl linker influencing the final activity. mdpi.com Similarly, the linker itself can form crucial interactions with a target. In the case of the drug larotrectinib, the pyrazolo[1,5-a]pyrimidine (B1248293) core is attached to a linker moiety that anchors the molecule to the hinge region of its target kinase through a key hydrogen bond. nih.gov This demonstrates that the linker is not merely a spacer but an active contributor to the binding affinity. The choice of linker chemistry is therefore a crucial element in the design of potent and selective hybrid drugs. dntb.gov.uanih.gov

Influence of Bridging Units on Biological Profiles

In the context of pyrazole sulfonamide derivatives, a bridging unit could be introduced by derivatizing the terminal nitrogen of the sulfonohydrazide group. Variations in this linker, for instance, by introducing alkyl chains of different lengths, aromatic rings, or heterocyclic systems, could modulate the compound's interaction with its biological target.

A hypothetical SAR study would involve synthesizing a series of derivatives where the bridging unit is systematically modified. The resulting biological data would then be analyzed to establish a relationship between the structural features of the linker and the observed activity. For example, the length and rigidity of the bridging unit could be critical for optimal positioning of the molecule within the active site of a target enzyme or receptor.

Table 1: Hypothetical Influence of Bridging Unit Modification on Biological Activity

| Derivative ID | Bridging Unit | Predicted Biological Activity | Rationale |

| A-1 | -H (unsubstituted) | Baseline activity | Reference compound |

| A-2 | -CH₃ | Increased lipophilicity, potential for enhanced cell permeability | Small alkyl groups can improve membrane transport. |

| A-3 | -(CH₂)₃CH₃ | Further increased lipophilicity | Longer alkyl chains may enhance binding through hydrophobic interactions. |

| A-4 | -C₆H₅ (Phenyl) | Potential for π-π stacking interactions | Aromatic rings can engage in specific binding interactions with aromatic amino acid residues in the target protein. |

| A-5 | -CH₂-C₆H₅ (Benzyl) | Increased flexibility and lipophilicity | The methylene (B1212753) spacer provides rotational freedom, allowing the phenyl ring to adopt an optimal binding orientation. |

This table is illustrative and based on general medicinal chemistry principles, as specific data for this compound derivatives is not available.

Synergistic Effects in Pyrazole-Based Hybrid Scaffolds

Molecular hybridization is a drug design strategy that involves combining two or more pharmacophores into a single molecule. This approach aims to create hybrid compounds with enhanced affinity, efficacy, and a better safety profile, or to achieve a synergistic effect where the combined activity is greater than the sum of the individual components.

For this compound, a hybrid scaffold could be constructed by linking it to another known bioactive moiety. The choice of the second pharmacophore would depend on the desired therapeutic application. For instance, to develop a novel anticancer agent, the pyrazole sulfonohydrazide could be hybridized with a molecule known to inhibit a specific kinase or another target involved in cancer progression.

Table 2: Conceptual Pyrazole-Based Hybrid Scaffolds and Potential Synergistic Effects

| Hybrid Scaffold Component 1 | Hybrid Scaffold Component 2 | Potential Therapeutic Target | Anticipated Synergistic Effect |

| This compound | A known kinase inhibitor | Cancer | Dual inhibition of different signaling pathways, potentially overcoming drug resistance. |

| This compound | An antimicrobial pharmacophore | Infectious diseases | Enhanced antimicrobial activity through a multi-target mechanism. |

| This compound | An anti-inflammatory agent | Inflammatory diseases | Potentiation of anti-inflammatory effects by modulating different inflammatory mediators. |

This table presents conceptual examples of hybrid scaffolds, as specific research on hybrids of this compound is not available.

Biological Activity Research and Mechanistic Investigations

Antifungal Research via Enzyme Inhibition and Morphological Disruption

The primary mechanism of antifungal action for this class of compounds involves the inhibition of key enzymes essential for fungal survival and growth. This inhibition subsequently triggers a cascade of detrimental effects on the fungal morphology and cellular integrity.

A significant body of research points to succinate (B1194679) dehydrogenase (SDH) as a primary target for N′-phenyl-1H-pyrazole-4-sulfonohydrazide derivatives. SDH is a crucial enzyme complex involved in both the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle, making it an excellent target for antifungal agents.

Enzymatic bioassays have been instrumental in quantifying the inhibitory effects of these pyrazole (B372694) derivatives on SDH activity. For instance, a specific derivative, designated as compound B6 , has been shown to significantly inhibit SDH enzyme activity with an IC50 value of 0.28 μg/mL. This level of inhibition is a strong indicator of the compound's potential as a potent antifungal agent.

Further investigation into the interaction between pyrazole-4-sulfonohydrazide derivatives and SDH has been conducted using fluorescence quenching analysis. Studies have revealed that the fluorescence quenching dynamic curves of compounds like B6 are similar to that of the known SDH inhibitor, thifluzamide. This similarity in quenching behavior suggests a comparable binding interaction with the enzyme, reinforcing the hypothesis that these compounds act as SDH inhibitors.

The enzymatic inhibition of SDH by these compounds translates into observable and detrimental morphological changes in fungal mycelia. Microscopic observations have indicated that treatment with compounds such as B6 can severely damage the mycelium morphology of fungi like Rhizoctonia solani. The observed changes include shrinkage and roughening of the mycelial surface. Furthermore, these compounds have been found to increase the permeability of the cell membrane and cause a dramatic increase in the number of mitochondria, suggesting a significant impact on cellular respiration and integrity.

The inhibitory action of 1-methyl-1H-pyrazole-4-sulfonohydrazide derivatives has been validated through extensive in vitro and in vivo testing against a broad spectrum of plant pathogenic fungi.

In Vitro Efficacy:

Bioassays have demonstrated that N′-phenyl-1H-pyrazole-4-sulfonohydrazide derivatives possess highly efficient and broad-spectrum antifungal activities. For example, compound B6 was identified as a selective inhibitor against Rhizoctonia solani, with an in vitro EC50 value of 0.23 μg/mL, which is comparable to the commercial fungicide thifluzamide (0.20 μg/mL).

| Compound/Fungicide | Rhizoctonia solani | Botrytis cinerea | Fusarium graminearum | Alternaria solani |

| Compound B6 | 0.23 μg/mL | - | - | - |

| Thifluzamide | 0.20 μg/mL | - | - | - |

| EC50 values represent the concentration of a compound that inhibits 50% of the fungal growth. |

Studies on other pyrazole derivatives have also shown significant activity against a range of pathogens. For instance, novel pyrazolecarboxamide derivatives have demonstrated efficacy against Colletotrichum camelliae, Pestalotiopsis theae, and Gibberella zeae. Similarly, certain pyrazole-thiazole carboxamides have exhibited potent in vitro activity against Rhizoctonia cerealis nih.gov. Other research has highlighted the effectiveness of fluorinated 4,5-dihydro-1H-pyrazole derivatives against Sclerotinia sclerotiorum.

In Vivo Efficacy:

The promising in vitro results have been substantiated by in vivo studies. The preventative effect of compound B6 against R. solani was found to be 75.76% at a concentration of 200 μg/mL, which is comparable to the 84.31% efficacy of thifluzamide under the same conditions.

| Compound/Fungicide | Concentration | Protective Efficacy against R. solani |

| Compound B6 | 200 μg/mL | 75.76% |

| Thifluzamide | 200 μg/mL | 84.31% |

In addition to SDH, dihydrofolate reductase (DHFR) has been identified as another potential target for pyrazole-based compounds. DHFR is a critical enzyme in the folate biosynthesis pathway, which is essential for the synthesis of nucleic acids and amino acids. Inhibition of DHFR can lead to "thymineless death" in fungal cells. Research has shown that certain pyrazole derivatives can act as potent DHFR inhibitors, with some compounds exhibiting IC50 values comparable to the well-known DHFR inhibitor, methotrexate. This suggests a dual-targeting potential for some pyrazole derivatives, which could be advantageous in overcoming fungicide resistance.

Succinate Dehydrogenase (SDH) Inhibition Studies

Antimicrobial Research with Focus on Cellular Targets

Research into pyrazole derivatives has identified several mechanisms through which they exert their antimicrobial effects, targeting fundamental cellular processes in bacteria and viruses.

Antibacterial Mechanisms (e.g., cell membrane disruption, inhibition of essential metabolic pathways)

The antibacterial action of pyrazole derivatives is often multifaceted, targeting various essential pathways in both Gram-positive and Gram-negative bacteria. A primary mechanism involves the disruption of the bacterial cell wall and membrane. Studies have shown that certain pyrazole compounds can compromise cell wall integrity, leading to the leakage of cytosolic components and eventual cell lysis. This membrane-permeabilizing action can cause a rapid dissipation of the cytoplasmic membrane potential, which is crucial for bacterial replication and energy synthesis.

Beyond direct membrane damage, these compounds can interfere with essential metabolic pathways. Evidence suggests that pyrazole derivatives can inhibit the synthesis of the cell wall, proteins, and nucleic acids. For instance, some pyrazoles act as inhibitors of DNA gyrase, an enzyme critical for bacterial DNA replication. Others have been identified as inhibitors of N-succinyl-l,l-2,6-diaminopimelic acid desuccinylase (DapE), a key enzyme in the lysine biosynthetic pathway of many bacteria. Another target is cystathionine γ-lyase (CSE), an enzyme that produces hydrogen sulfide (H₂S), which protects bacteria from oxidative stress.

Efficacy against Specific Bacterial Strains (Escherichia coli, Staphylococcus aureus, phytopathogenic bacteria)

The broad-spectrum potential of pyrazole compounds has been demonstrated through their efficacy against various clinically and agriculturally significant bacterial strains.

Staphylococcus aureus : Numerous studies have highlighted the potent activity of pyrazole derivatives against S. aureus, including methicillin-resistant strains (MRSA). Some N,N-disubstituted pyrazole derivatives inhibit the growth of S. aureus with Minimum Inhibitory Concentration (MIC) values as low as 1.56–3.12 μg/ml. Certain pyrazole-c-ciprofloxacin hybrids have shown excellent activity against ciprofloxacin-resistant S. aureus with MIC values ranging from 0.125–0.5 μg/mL. Propyl-5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbodithioate (HMPC) has been identified as a bacteriostatic agent against S. aureus with an MIC of 4 μg/ml. The mechanism is linked to the global transcriptional regulator MgrA.

Escherichia coli : Pyrazole derivatives have also demonstrated inhibitory effects against E. coli. Studies on pyrazole ligands and their Cu(II) complexes have shown good activity toward E. coli, with one complex exhibiting 73.1% inhibition at a concentration of 10⁻⁵ mol/dm³.

Phytopathogenic Bacteria : In the agricultural sector, pyrazole derivatives are being explored as bactericides. A series of novel 2-(pyrazol-4-yl)-1,3,4-oxadiazoles containing an imidazole fragment displayed excellent in vitro activity against virulent plant pathogens, including Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas axonopodis pv. citri (Xac). The antibacterial mechanism for these compounds involves damaging the cell membranes of the bacteria, leading to the leakage of intracellular contents.

Interactive Data Table: Antibacterial Efficacy of Pyrazole Derivatives

| Target Bacteria | Derivative Class | Key Findings | Reference |

|---|---|---|---|

| Staphylococcus aureus (MRSA) | Pyrazole-clubbed pyrimidines | Showed excellent activity with a MIC of 521 μM. | |

| Staphylococcus aureus | Pyrazole–ciprofloxacin hybrids | MIC values of 0.125–0.5 μg/mL against resistant strains. | |

| Staphylococcus aureus | Propyl-5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbodithioate | Bacteriostatic activity with MIC = 4 μg/ml. | |

| Escherichia coli | N-(benzyloxycarbonyl)-1H-pyrazole-1-carboxamidine Cu(II) complex | Showed significant growth inhibition (73.1%). | |

| Xanthomonas oryzae pv. oryzae | 2-(pyrazol-4-yl)-1,3,4-oxadiazoles | Displayed excellent in vitro antibacterial activity (EC₅₀ = 7.40 μg/mL for compound 7c). | |

| Xanthomonas axonopodis pv. citri | 2-(pyrazol-4-yl)-1,3,4-oxadiazoles | Potent activity with EC₅₀ value of 5.44 μg/mL for compound 9a. |

Antiviral Research Pathways (e.g., against TMV, in-silico screening for anti-Covid-19 activity)

The antiviral potential of pyrazole derivatives is an active area of investigation, with research targeting both plant and human viruses.

Tobacco Mosaic Virus (TMV) : Several novel pyrazole derivatives have been synthesized and tested for their activity against TMV, a widespread plant virus. Bioassays have shown that certain pyrazole amide derivatives possess promising anti-TMV activity. Molecular docking studies suggest that these compounds may act by binding to the TMV coat protein. Other research on 1-tert-butyl-5-amino-4-pyrazole derivatives found that some compounds exhibited excellent protective activity against TMV, with EC₅₀ values superior to the commercial virucide ningnanmycin. Mechanistic studies suggest these compounds can induce systemic acquired resistance in the host plant and, in some cases, cause a distinct break of the rod-shaped virus.

In-silico Screening for Anti-Covid-19 Activity : In the search for therapeutics against SARS-CoV-2, pyrazole-based compounds have been evaluated through computational methods. In-silico molecular docking studies have been used to screen pyrazolone-type compounds against key viral proteins essential for host cell entry and replication, such as the spike protein (S), main protease (Mpro), and papain-like protease (PLpro). These studies have identified several pyrazole-bearing compounds that bind significantly with the SARS-CoV-2 Mpro, showing potential as inhibitors that could be further developed after additional refinement and in vitro investigation.

Anticancer Research Targeting Apoptotic and Signaling Pathways

Pyrazole derivatives have emerged as promising candidates in oncology research due to their ability to induce programmed cell death (apoptosis) in cancer cells through various signaling pathways.

Induction of Apoptosis and Related Biochemical Pathways (e.g., caspase activation, mitochondrial dysfunction)

A key anticancer mechanism of pyrazole derivatives is the induction of apoptosis. Studies on triple-negative breast cancer cells have shown that pyrazole compounds can trigger apoptosis through the generation of Reactive Oxygen Species (ROS). This oxidative stress can lead to mitochondrial dysfunction, a central event in the intrinsic apoptotic pathway.

The apoptotic process is executed by a family of cysteine proteases known as caspases. The activation of these enzymes is a hallmark of apoptosis. Pyrazole derivatives have been shown to increase the activity of key caspases, such as caspase-3, leading to the coordinated degradation of cellular components and cell death. While mitochondrial outer membrane permeabilization (MOMP) is a critical step, under certain conditions where caspases are inhibited, cell death can still occur through a progressive loss of mitochondrial bioenergetics rather than the release of cytotoxic proteins. However, in many cancer models, pyrazole-induced apoptosis proceeds via the classical caspase-dependent mitochondrial pathway.

Modulation of Pro-apoptotic Proteins (e.g., Bax, p53, Caspase-3)

The induction of apoptosis by pyrazole compounds is closely linked to their ability to modulate the expression and activity of key regulatory proteins in the apoptotic cascade.

p53 and the Bcl-2 family : The tumor suppressor protein p53 plays a crucial role in initiating apoptosis in response to cellular stress. It can induce apoptosis by activating the pro-apoptotic gene Bax. Research on 1,3,5-trisubstituted-1H-pyrazole derivatives has demonstrated their ability to activate pro-apoptotic proteins, including p53 and Bax. The Bax protein, in turn, can antagonize the anti-apoptotic protein Bcl-2, leading to mitochondrial permeabilization and the release of apoptotic factors. Studies have shown that pyrazole treatment can result in the upregulation of Bax and the downregulation of Bcl-2, thereby shifting the cellular balance in favor of apoptosis.

Caspase-3 : Both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways converge on the activation of effector caspases, such as Caspase-3. Caspase-3 is responsible for cleaving numerous cellular substrates, leading to the morphological and biochemical changes characteristic of apoptosis. Multiple studies have confirmed that pyrazole derivatives can significantly increase the expression and activity of Caspase-3 in cancer cells, confirming their role as potent inducers of apoptosis.

Interactive Data Table: Modulation of Pro-Apoptotic Proteins by Pyrazole Derivatives

| Protein | Action | Effect | Reference |

|---|---|---|---|

| p53 | Upregulation / Activation | Induces cell cycle arrest and apoptosis. | |

| Bax | Upregulation / Activation | Promotes mitochondrial permeabilization. | |

| Caspase-3 | Upregulation / Activation | Executes the final stages of apoptosis. | |

| Bcl-2 | Downregulation | Reduces the threshold for apoptosis induction. |

Targeting Key Signaling Cascades (e.g., EGFR/PI3K/AKT/mTOR, ERK, RIPK3 kinase)

No published studies were identified that investigate the effects of this compound on key signaling cascades involved in cancer cell proliferation and survival. There is no available data on its potential inhibitory activity against Epidermal Growth Factor Receptor (EGFR), the PI3K/AKT/mTOR pathway, the ERK pathway, or RIPK3 kinase. Mechanistic studies elucidating its interaction with these specific molecular targets have not been reported.

Cytotoxic Effects on Cancer Cell Lines (e.g., breast, lung, colon, prostate, glioblastoma, pancreatic)

While the broader class of pyrazole-sulfonamide hybrids has been explored for anticancer properties, specific data detailing the cytotoxic effects of this compound against a panel of common cancer cell lines are absent. Thorough searches yielded no in-vitro studies reporting metrics such as IC₅₀ values for this compound against cell lines representing breast, lung, colon, prostate, glioblastoma, or pancreatic cancers.

DNA Damage Induction Studies

There is no available research on whether this compound induces DNA damage in cancer cells. Studies employing methods such as the comet assay or analysis of γH2AX foci to determine genotoxic effects have not been published for this specific compound.

Anti-inflammatory Mechanism Exploration

The precise anti-inflammatory mechanism of this compound remains unexplored. While inflammation is a complex process involving various mediators, there are no studies available that examine the compound's effect on key inflammatory pathways, such as the inhibition of cyclooxygenase (COX) or lipoxygenase (LOX) enzymes, or its ability to modulate the production of pro-inflammatory cytokines. The broader anti-inflammatory potential of related chemical classes is recognized, often linked to the inhibition of mediators in the inflammatory response.

Antioxidant Activity Investigations

Specific investigations into the antioxidant capacity of this compound are not present in the current body of scientific literature. Standard antioxidant assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay or the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay, have not been reported for this compound. Therefore, its potential to neutralize free radicals and mitigate oxidative stress is currently unknown.

Medicinal Chemistry Applications and Compound Development

1-methyl-1H-pyrazole-4-sulfonohydrazide as a Building Block in Complex Compound Synthesis

The this compound moiety is a valuable synthon for the construction of more elaborate molecular architectures, particularly in the creation of fused heterocyclic systems and in multicomponent reactions. Its bifunctional nature, possessing both a reactive sulfonohydrazide group and a stable pyrazole (B372694) core, allows for a variety of chemical transformations.

The sulfonohydrazide functional group is particularly useful for synthesizing a range of heterocyclic compounds. For instance, it can react with dicarbonyl compounds, such as 1,3-diketones or β-ketoesters, to form pyrazole-fused pyridazine (B1198779) derivatives. These reactions typically proceed through an initial condensation to form a hydrazone, followed by an intramolecular cyclization. The resulting fused ring systems are of significant interest in medicinal chemistry due to their presence in numerous biologically active molecules.

Furthermore, this compound can participate in multicomponent reactions (MCRs), which are highly efficient one-pot processes that combine three or more reactants to form a complex product. This approach is favored in drug discovery for its ability to rapidly generate diverse libraries of compounds for biological screening. For example, in a three-component reaction, this compound can react with an aldehyde and an active methylene (B1212753) compound, such as malononitrile (B47326) or ethyl cyanoacetate, to yield highly functionalized pyranopyrazole derivatives. These reactions often proceed via a Knoevenagel condensation followed by a Michael addition and subsequent cyclization. The ability to introduce multiple points of diversity in a single step makes MCRs a powerful tool for exploring the chemical space around the pyrazole-sulfonohydrazide scaffold.

The pyrazole ring itself provides a stable and predictable platform for these synthetic elaborations. The methyl group at the 1-position of the pyrazole ring prevents tautomerism and provides a fixed point of attachment, which can be crucial for maintaining a specific binding orientation with a biological target. The versatility of this compound as a building block is a key factor in its continued use in the synthesis of novel and complex bioactive molecules.

Design and Development of Next-Generation Pyrazole-Sulfonohydrazide Analogues

The design and development of next-generation analogues of pyrazole-sulfonohydrazide are driven by the need for compounds with improved potency, selectivity, and pharmacokinetic properties. A key strategy in this endeavor is the exploration of structure-activity relationships (SAR) to understand how modifications to the molecular structure impact biological activity.

Starting from the this compound core, medicinal chemists can systematically introduce a variety of substituents at different positions of the pyrazole ring and the sulfonohydrazide moiety. For instance, substitution at the 3- and 5-positions of the pyrazole ring with different aryl or alkyl groups can significantly influence the compound's interaction with its biological target. These modifications can alter the steric and electronic properties of the molecule, leading to changes in binding affinity and selectivity.

Another important area of modification is the sulfonohydrazide group. The terminal nitrogen atom of the hydrazide can be acylated, alkylated, or incorporated into another heterocyclic ring to generate a diverse range of analogues. For example, reaction with various isocyanates or isothiocyanates can lead to the formation of sulfonylsemicarbazides and sulfonylthiosemicarbazides, respectively. These derivatives often exhibit different biological profiles compared to the parent sulfonohydrazide.

A notable example of the development of pyrazole-sulfonohydrazide analogues is in the area of enzyme inhibitors. The pyrazole-sulfonamide scaffold is a well-established pharmacophore in many clinically used drugs, such as the COX-2 inhibitor celecoxib. By analogy, researchers have designed and synthesized pyrazole-sulfonohydrazide derivatives as potential inhibitors of various enzymes, including kinases, carbonic anhydrases, and proteases. For instance, N'-phenyl-1H-pyrazole-4-sulfonohydrazide derivatives have been investigated as potential antifungal agents that target the enzyme succinate (B1194679) dehydrogenase researchgate.net. In these studies, the phenyl ring of the hydrazide moiety was substituted with various groups to optimize the inhibitory activity.

Molecular modeling and computational chemistry play a crucial role in the rational design of these next-generation analogues. Techniques such as molecular docking can predict how a designed molecule will bind to the active site of a target enzyme, allowing for the prioritization of synthetic targets. This in silico approach, combined with traditional synthetic chemistry and biological evaluation, accelerates the discovery of new and improved pyrazole-sulfonohydrazide-based therapeutic agents.

Strategies for Enhancing Biological Efficacy and Selectivity in Target Binding

Achieving high biological efficacy and selectivity is a primary goal in the development of any therapeutic agent. For pyrazole-sulfonohydrazide-based compounds, several strategies are employed to enhance their ability to bind to their intended biological target with high affinity and specificity, while minimizing off-target effects.

One of the most effective strategies is structure-based drug design . This approach relies on the three-dimensional structure of the target protein, which can be determined by techniques such as X-ray crystallography or NMR spectroscopy. With a detailed understanding of the target's binding site, medicinal chemists can design molecules that have complementary shapes and chemical properties. For example, if the binding pocket contains a hydrophobic region, substituents with lipophilic character can be incorporated into the pyrazole-sulfonohydrazide scaffold to enhance binding. Similarly, if there are specific hydrogen bond donors or acceptors in the active site, corresponding functional groups can be introduced into the ligand to form strong hydrogen bonds.

Bioisosteric replacement is another powerful strategy used to fine-tune the properties of a lead compound. This involves replacing a functional group in the molecule with another group that has similar physical or chemical properties, but which may lead to improved biological activity, selectivity, or pharmacokinetic profile. For example, a carboxylic acid group could be replaced with a tetrazole, or a phenyl ring could be replaced with a bioisosteric heterocycle like thiophene (B33073) or pyridine. In the context of pyrazole-sulfonohydrazides, bioisosteric replacements can be applied to the substituents on the pyrazole ring or the terminal part of the sulfonohydrazide moiety to optimize target interactions.

Conformational constraint is a strategy that aims to reduce the flexibility of a molecule, thereby locking it into a bioactive conformation. This can lead to an increase in binding affinity by reducing the entropic penalty of binding. This can be achieved by introducing cyclic structures or rigid linkers into the molecule. For pyrazole-sulfonohydrazide analogues, this could involve creating a cyclic structure that incorporates the sulfonohydrazide side chain or by introducing rigid substituents on the pyrazole ring.

Finally, hybrid molecule design involves combining the pharmacophoric features of two or more known active compounds into a single molecule. This can lead to compounds with dual or synergistic activities. For example, a pyrazole-sulfonohydrazide moiety could be linked to another pharmacophore known to have affinity for a particular target, with the aim of creating a more potent and selective inhibitor.

Through the iterative application of these strategies, guided by biological testing and computational modeling, it is possible to systematically enhance the efficacy and selectivity of pyrazole-sulfonohydrazide-based compounds for their intended biological targets.

Challenges and Opportunities in Pyrazole-Sulfonohydrazide-Based Compound Research

The field of pyrazole-sulfonohydrazide-based compound research, while promising, is not without its challenges. However, these challenges often present new opportunities for innovation and discovery in medicinal chemistry.

One of the primary challenges is achieving target selectivity. The pyrazole-sulfonamide/sulfonohydrazide scaffold is a common feature in inhibitors of a wide range of enzymes. This can lead to cross-reactivity and off-target effects. For example, designing a selective kinase inhibitor can be difficult due to the high degree of conservation in the ATP-binding site across the kinome. Overcoming this challenge requires a deep understanding of the subtle structural differences between the target kinase and other kinases, and the design of molecules that can exploit these differences.

Another challenge lies in the synthetic accessibility of some of the more complex analogues. While the core this compound may be readily prepared, the introduction of diverse and complex substituents can sometimes require multi-step and low-yielding synthetic routes. Developing more efficient and versatile synthetic methodologies is an ongoing area of research that will facilitate the exploration of a wider chemical space.

Furthermore, ensuring favorable pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME) is a critical hurdle in drug development. Compounds that are highly potent in vitro may fail in vivo due to poor solubility, rapid metabolism, or low bioavailability. Optimizing the ADME properties of pyrazole-sulfonohydrazide derivatives often requires a careful balance between potency and drug-likeness, which can be a significant challenge.

Despite these challenges, there are numerous opportunities for future research and development. The versatility of the pyrazole-sulfonohydrazide scaffold means that it can be adapted to target a wide array of biological targets. There is significant potential for the discovery of novel inhibitors for enzymes that are currently considered "undruggable."

The rise of new therapeutic modalities , such as targeted protein degradation (e.g., PROTACs), presents an exciting opportunity for pyrazole-sulfonohydrazide-based compounds. These molecules could be functionalized to serve as ligands for E3 ubiquitin ligases or as warheads that bind to the target protein, leading to its degradation.